(e)-2,6-Difluoro-4'-methoxychalcone
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Overview
Description
L6H9 is a novel inhibitor of myeloid differentiation factor 2 (MD2), suppressing HG-induced expression of ACE and AT1 receptor and Angiotensin II (AngII) production in renal NRK‐52E cells, resulting in the decrease in fibrosis markers such as TGF-β and collagen IV.
Scientific Research Applications
Photochemical Properties
One application of methoxychalcones, specifically 2-hydroxy-4′-methoxychalcone, is in photochemistry. It exhibits quantum yields for photochemical conversion in certain conditions, making it a candidate for use in chemical actinometry. This involves measuring the intensity of ultraviolet light via the chemical's photochemical reaction, suggesting potential in light measurement and photochemical studies (Matsushima, Mizuno, & Kajiura, 1994).
Molecular Structure Analysis
Methoxychalcones have been studied for their structural characteristics. The molecular structures of compounds like 4-methoxychalcone have been determined, providing insights into the interactions and conformation of these molecules. This is crucial for understanding their chemical behavior and potential applications in material science or pharmaceuticals (Rabinovich & Schmidt, 1970).
Corrosion Inhibition
Research on chalcone derivatives, such as 4′,4-dihydroxychalcone and 4-bromo, 4′-methoxychalcone, indicates their utility in inhibiting corrosion of steel in acidic environments. Their effectiveness enhances in the presence of iodide ions, making them valuable in industrial applications where corrosion resistance is crucial (Bouklah et al., 2006).
Excited State Dynamics in Solvents
The excited-state properties of methoxychalcones change significantly based on solvent polarity. This behavior is crucial for understanding the photophysical parameters of these compounds, which could be relevant in the development of materials for optical technologies or as probes in chemical research (Song et al., 2018).
Photochromic Systems
Methoxychalcones, like 2-hydroxy-4′-methoxychalcone, demonstrate photochromic properties, changing color in response to light. This property is essential in developing optical memory systems with nondestructive readout capabilities, suggesting applications in data storage and photonics (Horiuchi et al., 2000).
Anti-Inflammatory Potential
2′-Hydroxy-4'-methoxychalcone derivatives have shown potential in inhibiting the expression of inducible nitric oxide synthase and tumor necrosis factor-alpha in cells. This suggests their role in anti-inflammatory processes and potential pharmaceutical applications (Ban et al., 2004).
properties
Product Name |
(e)-2,6-Difluoro-4'-methoxychalcone |
---|---|
Molecular Formula |
C16H12F2O2 |
Molecular Weight |
274.2668 |
IUPAC Name |
(E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H12F2O2/c1-20-12-7-5-11(6-8-12)16(19)10-9-13-14(17)3-2-4-15(13)18/h2-10H,1H3/b10-9+ |
InChI Key |
VOKHWXOGLWFVJX-MDZDMXLPSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
L6H9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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